molecular formula C9H8O2S B1459814 1-Ethynyl-2-(methylsulfonyl)benzene CAS No. 1019928-25-6

1-Ethynyl-2-(methylsulfonyl)benzene

Cat. No. B1459814
CAS RN: 1019928-25-6
M. Wt: 180.23 g/mol
InChI Key: WMGPXZHQPZJXOZ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(methylsulfonyl)benzene is a chemical compound with the molecular formula C9H8O2S . It has a molecular weight of 180.23 g/mol . The compound is also known by its IUPAC name, 1-ethynyl-2-(methylsulfonyl)benzene .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2-(methylsulfonyl)benzene is represented by the linear formula C9H8O2S . The InChI code for the compound is 1S/C9H8O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h1,4-7H,2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-2-(methylsulfonyl)benzene include a molecular weight of 180.23 g/mol .

Scientific Research Applications

Solubility Studies

Solubility studies of related sulfonated benzene compounds, such as 1-methyl-4-(methylsulfonyl)benzene, provide foundational data that can be extrapolated to understand the behavior of 1-Ethynyl-2-(methylsulfonyl)benzene in various solvents. These studies are critical for purification processes and the development of pharmaceutical formulations. The solubility of 1-methyl-4-(methylsulfonyl)benzene in different solvents and thermodynamic relations offer basic data and models crucial for the purification process of sulfonated benzene derivatives, highlighting the substance's spontaneity and favorable mixing process in selected solvents (Xu et al., 2016).

Catalytic Systems and Synthesis Applications

Sulfonic acid-functionalized imidazolium salts combined with FeCl3 serve as novel and highly efficient catalytic systems for synthesizing benzimidazoles, demonstrating the potential utility of similar sulfonated compounds in facilitating green chemistry reactions (Khazaei et al., 2011). Such catalysts could potentially be applied or derived from reactions involving 1-Ethynyl-2-(methylsulfonyl)benzene, underlining the compound's role in synthesizing heterocyclic compounds efficiently.

Materials Science and Polymer Synthesis

In materials science, the synthesis of ladder polymers incorporating sulfone groups, such as those derived from methylsulfonyl-substituted compounds, showcases the application of these materials in semiconductors and electronic devices. The study on ladder polymers containing phenoxathiinium-type building blocks demonstrates the semiconductor properties of these materials, indicating the potential application of 1-Ethynyl-2-(methylsulfonyl)benzene in creating novel electronic materials (Oyaizu et al., 2002).

Synthetic Chemistry and Methodologies

The development of continuous-flow processes for the selective mononitration of methylsulfonyl benzene derivatives, including 1-methyl-4-(methylsulfonyl)benzene, highlights the importance of efficient synthesis routes that minimize byproducts and enhance yields. This research suggests that similar methodologies could be adapted for the functionalization of 1-Ethynyl-2-(methylsulfonyl)benzene, optimizing its synthesis for various applications (Yu et al., 2016).

Safety and Hazards

The safety data sheet for 1-Ethynyl-2-(methylsulfonyl)benzene indicates that it is used for research and development under the supervision of a technically qualified individual . The document provides first aid measures and firefighting measures, but does not specify any hazards associated with the compound .

properties

IUPAC Name

1-ethynyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGPXZHQPZJXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-(methylsulfonyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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